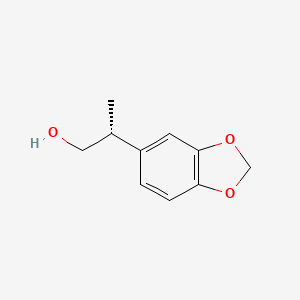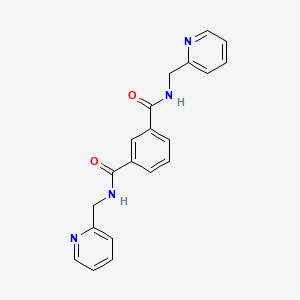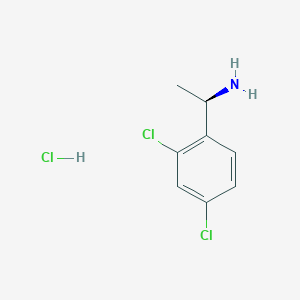
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol, also known as safrole alcohol, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. Safrole alcohol is a derivative of safrole, a natural organic compound found in many plants, including sassafras and camphor trees.
Wirkmechanismus
The mechanism of action of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. Safrole alcohol has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anti-tumor effects. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may underlie its neuroprotective effects.
Biochemical and Physiological Effects:
Safrole alcohol has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Safrole alcohol has also been found to inhibit the growth of bacteria and fungi, suggesting that it may be useful as an antimicrobial agent. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been shown to improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Safrole alcohol has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. Additionally, the compound has been shown to have low toxicity, making it safe for use in animal studies. However, one limitation of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol is its low solubility in water, which may make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol. One area of interest is the development of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol and to identify its cellular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol as a potential therapeutic agent for various diseases.
Synthesemethoden
Safrole alcohol can be synthesized from (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol through a process of reduction. The reduction can be achieved through various methods, including catalytic hydrogenation, metal hydride reduction, and borohydride reduction. The most commonly used method is catalytic hydrogenation, which involves the use of a catalyst, such as palladium or platinum, to facilitate the reduction of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol to (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol.
Wissenschaftliche Forschungsanwendungen
Safrole alcohol has been the subject of numerous scientific studies due to its potential medicinal properties. The compound has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHYKOBRCUQNN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)


![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)
![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)



![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)